N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C19H17N3O4S It is known for its unique structure, which includes a pyridine ring, a phenylsulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(pyridin-3-yloxy)aniline with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reduced to the corresponding amine, which is subsequently acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to streamline production .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar structure with a pyrimidinyl group instead of a pyridinyl group.
N-(4-(3-oxo-3-(1-oxy-pyridin-4-yl)-propenyl)-phenyl)-acetamide: Contains a propenyl group and an oxy-pyridinyl group.
N-(4-(3-oxo-3-pyridin-3-yl-propenyl)-phenyl)-acetamide: Features a propenyl group and a pyridinyl group.
Uniqueness
N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide is unique due to its combination of a pyridine ring, a phenylsulfamoyl group, and an acetamide moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.
Properties
CAS No. |
827575-87-1 |
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Molecular Formula |
C19H17N3O4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-[(2-pyridin-3-yloxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O4S/c1-14(23)21-15-8-10-17(11-9-15)27(24,25)22-18-6-2-3-7-19(18)26-16-5-4-12-20-13-16/h2-13,22H,1H3,(H,21,23) |
InChI Key |
HTCKQUDNLDRWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Origin of Product |
United States |
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